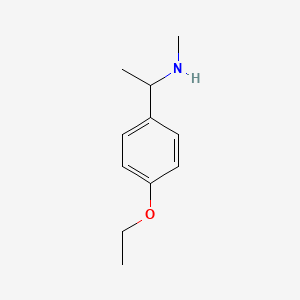
Dansyl-L-cysteic acid
Übersicht
Beschreibung
Dansyl-L-cysteic acid is a fluorescent derivative of the amino acid cysteine. It is widely used in biochemical and analytical applications due to its ability to form highly fluorescent products upon reaction with various biomolecules. The dansyl group, which is a sulfonamide of 5-(dimethylamino)naphthalene-1-sulfonyl, imparts strong fluorescence properties to the compound, making it useful in various detection and quantification assays.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dansyl-L-cysteic acid is typically synthesized through the reaction of L-cysteic acid with dansyl chloride. The reaction is carried out in an alkaline medium, usually in the presence of a base such as sodium carbonate or sodium hydroxide. The reaction proceeds as follows:
- Dissolve L-cysteic acid in water.
- Add sodium carbonate to the solution to maintain an alkaline pH.
- Slowly add dansyl chloride to the solution while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Dansyl-L-cysteic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The dansyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The cysteic acid moiety can undergo oxidation and reduction reactions, altering the overall properties of the compound.
Condensation Reactions: this compound can participate in condensation reactions with other amino acids or peptides.
Common Reagents and Conditions
Sodium Carbonate: Used to maintain an alkaline pH during the synthesis.
Dansyl Chloride: The primary reagent for introducing the dansyl group.
Ammonium Hydroxide: Used to quench the reaction and neutralize excess dansyl chloride.
Major Products Formed
The primary product of the reaction between L-cysteic acid and dansyl chloride is this compound. Depending on the reaction conditions, minor by-products may include unreacted L-cysteic acid and partially dansylated intermediates.
Wissenschaftliche Forschungsanwendungen
Dansyl-L-cysteic acid has a wide range of applications in scientific research:
Biochemistry: Used as a fluorescent probe for detecting and quantifying amino acids, peptides, and proteins.
Analytical Chemistry: Employed in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the analysis of biological samples.
Medicine: Utilized in diagnostic assays to detect specific biomolecules in clinical samples.
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes.
Wirkmechanismus
The mechanism of action of dansyl-L-cysteic acid involves the interaction of the dansyl group with target biomolecules. The dansyl group acts as a fluorescent tag, allowing for the detection and quantification of the target molecules. The fluorescence properties of the dansyl group are influenced by the local environment, making it a sensitive probe for studying molecular interactions and dynamics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dansyl-L-lysine: Another dansylated amino acid used for similar applications.
Dansyl-L-arginine: A fluorescent derivative of arginine with comparable properties.
Dansyl-L-glutamic acid: Used in biochemical assays for detecting and quantifying glutamic acid.
Uniqueness
Dansyl-L-cysteic acid is unique due to its specific interaction with cysteine residues in proteins and peptides. This specificity makes it particularly useful for studying cysteine-containing biomolecules and their interactions. Additionally, the strong fluorescence of the dansyl group enhances the sensitivity and accuracy of detection assays.
Eigenschaften
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-sulfopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O7S2/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)26(23,24)16-12(15(18)19)9-25(20,21)22/h3-8,12,16H,9H2,1-2H3,(H,18,19)(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOGQJUKPIENKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CS(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405282 | |
| Record name | Dansyl-L-cysteic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28223-61-2 | |
| Record name | Dansyl-L-cysteic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


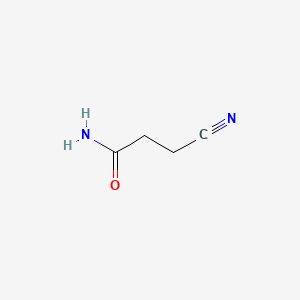

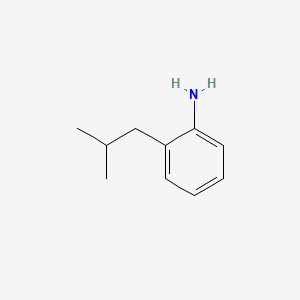

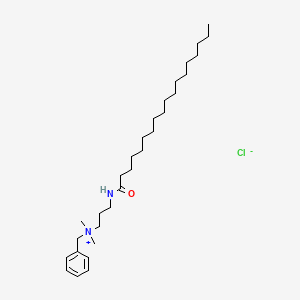
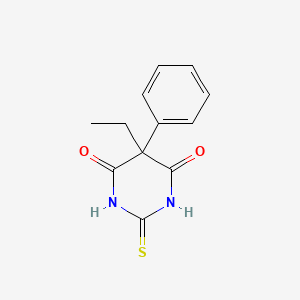

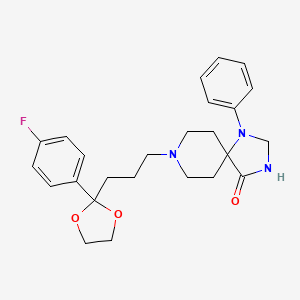
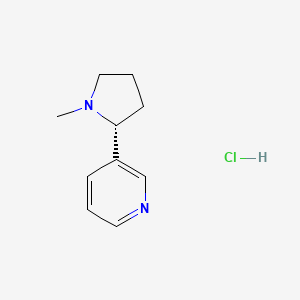
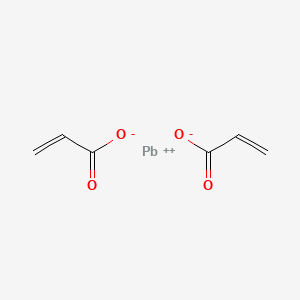
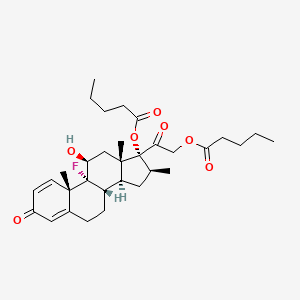
![2-[4-(2-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B1608608.png)

